molecular formula C7H8O4 B155291 Dimethyl 2,3-pentadienedioate CAS No. 1712-36-3

Dimethyl 2,3-pentadienedioate

Cat. No. B155291
CAS RN: 1712-36-3
M. Wt: 156.14 g/mol
InChI Key: FJLLBKDQCMPUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,3-pentadienedioate, also known as dimethyl maleate, is a chemical compound commonly used in organic synthesis. It is an ester of maleic acid and is commonly used as a dienophile in Diels-Alder reactions. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate is primarily through its ability to act as a dienophile in Diels-Alder reactions. In this reaction, the dienophile reacts with a diene to form a cyclic compound. This reaction is widely used in organic synthesis to produce various compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate. However, it has been reported to have antioxidant properties and has been shown to protect against oxidative stress in vitro. It has also been reported to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in lab experiments include its low cost, ease of synthesis, and versatility in organic synthesis. However, it is important to note that this compound is highly reactive and can be hazardous if not handled properly. It is also important to ensure that the reaction conditions are optimized to achieve the desired product.

Future Directions

There are several future directions for the use of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in scientific research. One potential application is in the synthesis of new organic compounds with potential pharmaceutical applications. It can also be used in the development of new materials with unique properties. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound.

Scientific Research Applications

Dimethyl 2,3-pentadienedioate has been used in various scientific research studies. It has been used as a dienophile in Diels-Alder reactions to synthesize various organic compounds. It has also been used as a starting material for the synthesis of other compounds such as Dimethyl 2,3-pentadienedioate fumarate, which is used in the treatment of multiple sclerosis.

properties

CAS RN

1712-36-3

Product Name

Dimethyl 2,3-pentadienedioate

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3

InChI Key

FJLLBKDQCMPUSU-UHFFFAOYSA-N

SMILES

COC(=O)C=C=CC(=O)OC

Canonical SMILES

COC(=O)C=C=CC(=O)OC

synonyms

Dimethyl-2,3-pentadienedioate

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Oxopentanedioic acid dimethyl ester (11 mL, 75 mmol) was dissolved in dichloromethane (100 mL), and cooled to 0° C. The obtained solution was added with 2-chloro-1,3-dimethylimidazolium chloride (14 g, 83 mmol) and triethylamine (31 mL, 0.23 mol), warmed up to a room temperature and stirred for 4 hours. The reaction mixture was added with hexane (200 mL) and water and extracted with hexane 3 times. The organic layers were combined and sequentially washed with water and saturated brine, dried over anhydrous sodium sulfate and then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to obtain penta-2,3-dienedioic acid dimethyl ester (4.7 g, 40%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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